molecular formula C29H40N4O2 B3860369 N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide

N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide

Cat. No.: B3860369
M. Wt: 476.7 g/mol
InChI Key: ZKLFBAFIYVFWDI-GFTXTJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide is a complex organic compound characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a nonanediamide backbone through imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide typically involves the condensation reaction between 2,4,6-trimethylbenzaldehyde and nonanediamine. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to around 70-80°C for several hours, allowing the formation of the imine bonds. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach enhances the reaction rate and improves the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]nonanediamide
  • N,N’-bis[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]butanediamide
  • N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine

Uniqueness

N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide is unique due to the presence of the 2,4,6-trimethylphenyl groups, which provide steric hindrance and enhance the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O2/c1-20-14-22(3)26(23(4)15-20)18-30-32-28(34)12-10-8-7-9-11-13-29(35)33-31-19-27-24(5)16-21(2)17-25(27)6/h14-19H,7-13H2,1-6H3,(H,32,34)(H,33,35)/b30-18+,31-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLFBAFIYVFWDI-GFTXTJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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